molecular formula C12H17NO2 B5318571 N-ethyl-3-isopropoxybenzamide

N-ethyl-3-isopropoxybenzamide

Cat. No. B5318571
M. Wt: 207.27 g/mol
InChI Key: OGPHXPUXSAEBKR-UHFFFAOYSA-N
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Description

N-ethyl-3-isopropoxybenzamide (EI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EI is a member of the family of benzamides, which are known for their diverse biological activities.

Mechanism of Action

N-ethyl-3-isopropoxybenzamide acts as a positive allosteric modulator of the GABA receptor. This means that it enhances the activity of the receptor by binding to a site other than the receptor's active site. The GABA receptor is responsible for the inhibition of neuronal activity in the brain. By enhancing the activity of this receptor, this compound can increase the inhibitory tone in the brain, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its modulation of the GABA receptor. Studies have shown that this compound can increase the binding affinity of GABA to the receptor, leading to an increase in the inhibitory tone in the brain. This can result in various physiological effects such as sedation, anxiolysis, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-ethyl-3-isopropoxybenzamide in lab experiments is its specificity for the GABA receptor. This allows researchers to study the effects of GABA modulation without interfering with other neurotransmitter systems. However, one limitation of using this compound is its low solubility in water, which can make it challenging to administer in experiments.

Future Directions

There are several potential future directions for the research on N-ethyl-3-isopropoxybenzamide. One area of interest is the development of more potent and selective modulators of the GABA receptor. This could lead to the development of more effective treatments for neurological disorders. Another potential direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamate system. This could provide insights into the complex interactions between different neurotransmitter systems in the brain.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various scientific research areas, particularly in the field of neuroscience. Its specificity for the GABA receptor makes it a valuable tool for studying the effects of GABA modulation on neuronal activity. Further research on this compound could lead to the development of more effective treatments for neurological disorders and a better understanding of the complex interactions between different neurotransmitter systems in the brain.

Synthesis Methods

N-ethyl-3-isopropoxybenzamide can be synthesized through a simple reaction between 3-isopropoxybenzoic acid and N-ethyl-N-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS). This reaction leads to the formation of this compound as a white crystalline solid with a melting point of 68-70°C.

Scientific Research Applications

N-ethyl-3-isopropoxybenzamide has been found to have potential applications in various scientific research areas. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to have a modulatory effect on the GABA receptor, which plays a crucial role in the regulation of neuronal excitability. This makes this compound a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety.

properties

IUPAC Name

N-ethyl-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13-12(14)10-6-5-7-11(8-10)15-9(2)3/h5-9H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPHXPUXSAEBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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